{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of difluoroethyl and ethyl groups attached to the pyrazole rings, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Coupling of the Pyrazole Rings: The final step involves the coupling of the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Mono-fluoroethyl or ethyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. This compound could be explored for similar applications .
Medicine
Pyrazole derivatives have shown promise in medicinal chemistry for the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The unique difluoroethyl and ethyl groups may impart specific pharmacokinetic and pharmacodynamic properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique structure may offer advantages in terms of stability, reactivity, and functionality .
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The difluoroethyl and ethyl groups may enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds . The pyrazole rings can participate in π-π stacking interactions and coordinate with metal ions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The presence of both difluoroethyl and ethyl groups in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine distinguishes it from other pyrazole derivatives. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C12H17F2N5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-2-19-11(3-4-16-19)7-15-5-10-6-17-18(8-10)9-12(13)14/h3-4,6,8,12,15H,2,5,7,9H2,1H3 |
InChI Key |
HGGXKJLICGNKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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